

# TIGIT Knockout Mouse Models: Application Notes and Protocols for In Vivo Studies

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These application notes provide a comprehensive guide to utilizing TIGIT knockout (KO) mouse models for in vivo research, particularly in the context of immuno-oncology and drug development. This document includes an overview of the TIGIT signaling pathway, detailed protocols for key in vivo experiments, and a summary of expected quantitative data.

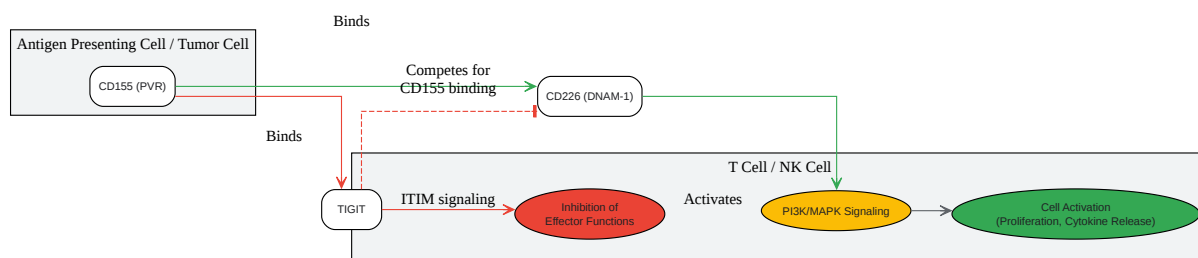
## Introduction to TIGIT

T-cell immunoreceptor with Ig and ITIM domains (TIGIT) is an immune checkpoint receptor expressed on various immune cells, including T cells and Natural Killer (NK) cells.<sup>[1]</sup> Upon binding to its ligands, primarily CD155 (PVR) and CD112, TIGIT transmits inhibitory signals that suppress immune cell activation and effector functions.<sup>[1]</sup> Cancer cells often exploit this pathway to evade immune surveillance. Consequently, TIGIT has emerged as a promising target for cancer immunotherapy, with research focusing on the effects of TIGIT blockade, often in combination with other checkpoint inhibitors like PD-1.<sup>[1]</sup> TIGIT KO mouse models are invaluable tools for investigating the in vivo role of TIGIT in tumor immunity and for the preclinical evaluation of novel therapeutic strategies.

## TIGIT Signaling Pathway

TIGIT exerts its inhibitory function through a complex signaling cascade. Upon engagement with its ligand CD155, the immunoreceptor tyrosine-based inhibitory motif (ITIM) domain in TIGIT's cytoplasmic tail becomes phosphorylated. This leads to the recruitment of SHIP-1

phosphatase, which in turn dampens downstream signaling pathways like PI3K and MAPK, ultimately suppressing T cell and NK cell activation, proliferation, and cytokine production. Furthermore, TIGIT competes with the co-stimulatory receptor CD226 (DNAM-1) for binding to CD155, thereby preventing the transmission of activating signals.



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TIGIT signaling pathway overview.

## Experimental Protocols

### Generation and Validation of TIGIT Knockout Mice

TIGIT knockout mice are typically generated using CRISPR/Cas9 technology to introduce a frameshift mutation or a deletion in the *Tigit* gene, leading to a loss of function.[2]

Protocol:

- **Design and Synthesis:** Design single guide RNAs (sgRNAs) targeting an early exon of the *Tigit* gene. Synthesize the sgRNAs and Cas9 mRNA.
- **Microinjection:** Microinject the sgRNAs and Cas9 mRNA into the cytoplasm or pronuclei of fertilized mouse zygotes (e.g., from C57BL/6 strain).

- **Embryo Transfer:** Transfer the microinjected zygotes into pseudopregnant surrogate female mice.
- **Genotyping:** Screen the resulting pups for the desired genetic modification by PCR amplification of the target locus followed by Sanger sequencing to identify insertions or deletions (indels).
- **Breeding:** Establish a colony by breeding founder mice with wild-type mice to generate heterozygous F1 offspring. Intercross F1 heterozygotes to obtain homozygous TIGIT KO mice.
- **Validation:** Confirm the absence of TIGIT protein expression in homozygous KO mice by flow cytometry analysis of splenocytes or peripheral blood mononuclear cells (PBMCs) using a validated anti-mouse TIGIT antibody.

## In Vivo Syngeneic Tumor Model

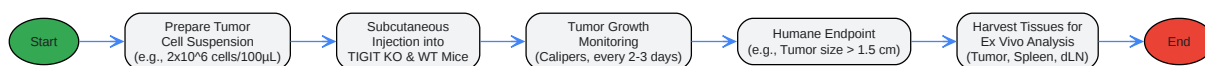
This protocol describes the establishment of a subcutaneous tumor model to evaluate the effect of TIGIT knockout on tumor growth.

### Materials:

- TIGIT KO mice and wild-type (WT) littermate controls (C57BL/6 or BALB/c background, depending on the tumor cell line).
- Syngeneic tumor cell lines (e.g., MC38 colon adenocarcinoma, CT26 colon carcinoma, B16F10 melanoma).
- Phosphate-buffered saline (PBS), sterile.
- Trypsin-EDTA.
- Cell culture medium (e.g., DMEM with 10% FBS).
- Syringes and needles (27G).
- Calipers.

## Protocol:

- Cell Culture: Culture tumor cells to 70-80% confluency.
- Cell Preparation: On the day of injection, harvest the cells by trypsinization, wash twice with sterile PBS, and resuspend in sterile PBS at a concentration of  $2 \times 10^6$  cells per 100  $\mu\text{L}$ .<sup>[3]</sup> Keep cells on ice.
- Tumor Cell Implantation: Subcutaneously inject 100  $\mu\text{L}$  of the cell suspension ( $2 \times 10^6$  cells) into the right flank of each mouse.
- Tumor Monitoring: Measure tumor dimensions every 2-3 days using calipers. Calculate tumor volume using the formula:  $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$ .
- Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., 1.5 cm in any dimension) or show signs of ulceration or distress.<sup>[3]</sup> Harvest tumors, spleens, and tumor-draining lymph nodes for further analysis.



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Workflow for in vivo syngeneic tumor model.

## Isolation and Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol outlines the procedure for isolating and phenotyping immune cells from tumor tissue.

## Materials:

- Tumor tissue.
- RPMI-1640 medium.

- Collagenase D (1 mg/mL).
- DNase I (0.1 mg/mL).
- Fetal Bovine Serum (FBS).
- 70  $\mu$ m cell strainers.
- Red Blood Cell Lysis Buffer.
- FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
- Fluorescently conjugated antibodies for flow cytometry (see table below).

Protocol:

- Tissue Processing: Mince the harvested tumor tissue into small pieces in a petri dish containing RPMI-1640.
- Enzymatic Digestion: Transfer the minced tissue to a tube containing RPMI-1640 with Collagenase D and DNase I. Incubate at 37°C for 30-45 minutes with gentle agitation.
- Cell Dissociation: Pass the digested tissue through a 70  $\mu$ m cell strainer to obtain a single-cell suspension.
- Red Blood Cell Lysis: If necessary, treat the cell suspension with Red Blood Cell Lysis Buffer.
- Cell Staining: Wash the cells with FACS buffer and stain with a cocktail of fluorescently labeled antibodies against cell surface markers for 30 minutes on ice in the dark.
- Intracellular Staining (Optional): For intracellular targets like FoxP3 or cytokines (e.g., IFN- $\gamma$ , TNF- $\alpha$ ), fix and permeabilize the cells according to the manufacturer's protocol before adding intracellular antibodies. For cytokine staining, re-stimulate cells with PMA and ionomycin in the presence of a protein transport inhibitor for 4-6 hours prior to staining.<sup>[4][5]</sup>
- Flow Cytometry: Acquire data on a flow cytometer and analyze using appropriate software.

Recommended Flow Cytometry Panel for TILs:

Marker	Cell Type	Fluorochrome (Example)
CD45	All Leukocytes	AF700
CD3e	T Cells	PE-Cy7
CD4	Helper T Cells	APC
CD8a	Cytotoxic T Cells	PerCP-Cy5.5
NK1.1	NK Cells	PE
FoxP3	Regulatory T Cells	FITC
PD-1	Exhausted/Activated T Cells	BV421
TIM-3	Exhausted T Cells	BV605
Granzyme B	Cytotoxic Cells	Alexa Fluor 647
IFN- $\gamma$	Activated T/NK Cells	APC-Fire750

## Quantitative Data Summary

The following tables summarize typical quantitative data observed in studies using TIGIT KO mouse models.

Table 1: Tumor Growth Inhibition in TIGIT KO Mice

Tumor Model	Mouse Strain	Tumor Volume (mm <sup>3</sup> ) - Day 21 (Mean $\pm$ SEM)	Reference
WT	TIGIT KO		
MC38	C57BL/6	1500 $\pm$ 200	250 $\pm$ 50
CT26	BALB/c	1200 $\pm$ 150	200 $\pm$ 40
B16F10	C57BL/6	2000 $\pm$ 300	1200 $\pm$ 200

Table 2: Immune Cell Infiltration in Tumors of TIGIT KO Mice

Cell Population	% of CD45+ Cells in Tumor (Mean $\pm$ SEM)	Reference
WT	TIGIT KO	
CD8+ T Cells	10 $\pm$ 2	25 $\pm$ 5
NK Cells	5 $\pm$ 1	12 $\pm$ 3
Regulatory T Cells (CD4+FoxP3+)	15 $\pm$ 3	8 $\pm$ 2

Table 3: Cytokine Production by Tumor-Infiltrating Lymphocytes

Cytokine	% of Positive Cells among CD8+ TILs (Mean $\pm$ SEM)	Reference
WT	TIGIT KO	
IFN- $\gamma$	8 $\pm$ 1.5	20 $\pm$ 4
TNF- $\alpha$	5 $\pm$ 1	15 $\pm$ 3

## Conclusion

TIGIT knockout mouse models are a powerful tool for dissecting the role of the TIGIT-CD155 axis in cancer immunity. In vivo studies using these models consistently demonstrate that the absence of TIGIT leads to enhanced anti-tumor immune responses, characterized by reduced tumor growth, increased infiltration of cytotoxic lymphocytes, and elevated pro-inflammatory cytokine production within the tumor microenvironment. These models are essential for the preclinical validation of TIGIT-targeting therapies and for exploring synergistic combinations with other immunomodulatory agents. The protocols and data presented here provide a solid foundation for researchers to design and execute robust in vivo studies using TIGIT KO mice.

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